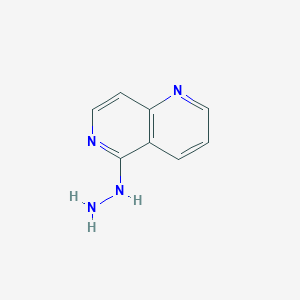
1,3-Dibutyl-1H-imidazol-3-ium Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibutyl-1H-imidazol-3-ium Bromide: is an organic compound belonging to the class of imidazolium salts It is characterized by the presence of a positively charged imidazolium ring substituted with butyl groups at the 1 and 3 positions, and a bromide anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1H-imidazole with butyl bromide under reflux conditions. The reaction proceeds as follows: [ \text{1H-imidazole} + 2 \text{Butyl Bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as acetonitrile or toluene to facilitate the reaction and improve yield. The product is then purified through recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dibutyl-1H-imidazol-3-ium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or acetate.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or methanol at room temperature.
Oxidation and Reduction Reactions: These reactions may require specific catalysts or reagents such as hydrogen peroxide or sodium borohydride.
Major Products:
Substitution Reactions: Products include 1,3-Dibutyl-1H-imidazol-3-ium Chloride, 1,3-Dibutyl-1H-imidazol-3-ium Iodide, etc.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dibutyl-1H-imidazol-3-ium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the synthesis of ionic liquids, which are used as solvents and electrolytes in various industrial processes.
Wirkmechanismus
The mechanism by which 1,3-Dibutyl-1H-imidazol-3-ium Bromide exerts its effects depends on its application:
Catalysis: The imidazolium cation can stabilize transition states and intermediates, facilitating various chemical reactions.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The imidazolium cation can interact with biological membranes, enhancing the delivery of drugs to target cells.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diisopropylbenzimidazolium Bromide
- 1-Butyl-3-methylimidazolium Bromide
- 1,3-Dimethylimidazolium Bromide
Comparison: 1,3-Dibutyl-1H-imidazol-3-ium Bromide is unique due to its specific substitution pattern, which can influence its physical and chemical properties. For example, the butyl groups can affect the compound’s solubility, melting point, and reactivity compared to other imidazolium salts with different alkyl substitutions .
Eigenschaften
CAS-Nummer |
87266-38-4 |
|---|---|
Molekularformel |
C11H21BrN2 |
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
1,3-dibutylimidazol-1-ium;bromide |
InChI |
InChI=1S/C11H21N2.BrH/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-11H,3-8H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XUZFNEAIMDGBMY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCN1C=C[N+](=C1)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


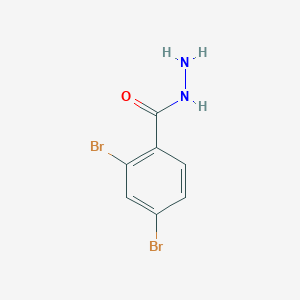

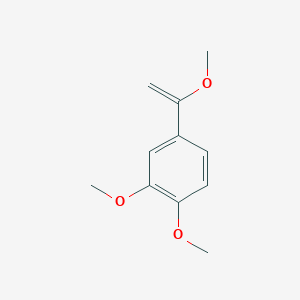

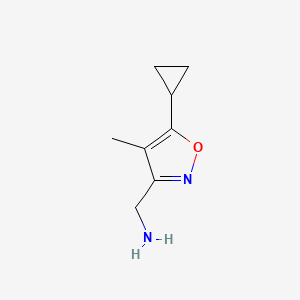
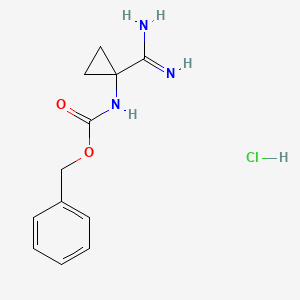

![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
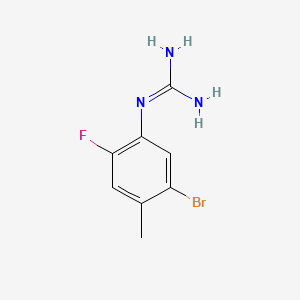
![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
![Imidazo[1,5-a]quinoline-1-carboxylic Acid](/img/structure/B13685110.png)
![N1-Cbz-N2-Boc-N1-[2-(Boc-amino)ethyl]-1,2-ethanediamine](/img/structure/B13685116.png)
